molecular formula C19H19NO3 B11278690 N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11278690
M. Wt: 309.4 g/mol
InChI Key: FVWUKOFRQZZFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with an ethylphenyl group, a methoxy group, and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to form the desired product under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties are evaluated in preclinical and clinical studies to determine its efficacy and safety for treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the benzofuran ring. This unique arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C19H19NO3/c1-4-13-5-7-14(8-6-13)20-19(21)18-12(2)23-17-10-9-15(22-3)11-16(17)18/h5-11H,4H2,1-3H3,(H,20,21)

InChI Key

FVWUKOFRQZZFIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.